N-cyclohexyl-2-phenoxypropanamide

Description

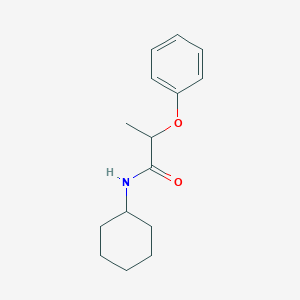

N-Cyclohexyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide backbone and a phenoxy substituent at the second carbon of the propane chain. Such compounds are typically synthesized via nucleophilic acyl substitution or condensation reactions, as inferred from methods described for similar hydroxamic acids and amides .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33g/mol |

IUPAC Name |

N-cyclohexyl-2-phenoxypropanamide |

InChI |

InChI=1S/C15H21NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17) |

InChI Key |

HXTHROHHQBSOET-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1CCCCC1)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Antioxidant Activity: N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide demonstrated potent radical scavenging activity (DPPH assay: IC₅₀ ~12 µM), comparable to butylated hydroxyanisole (BHA). In contrast, the absence of a hydroxamic acid group in this compound may reduce its antioxidant efficacy but improve metabolic stability.

Bioactivity and Target Selectivity: The pyrimidinylsulfamoyl group in 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide enhances binding to bacterial enzymes, suggesting that electron-withdrawing substituents (e.g., sulfonamides) improve antimicrobial activity. The phenoxy group in the target compound may instead favor interactions with eukaryotic targets (e.g., cyclooxygenase).

Solubility and Pharmacokinetics: Hydrochloride salts like 2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride exhibit improved water solubility, whereas the lipophilic phenoxy group in this compound may enhance blood-brain barrier penetration but reduce oral bioavailability.

Synthetic Complexity: Compounds with stereochemical complexity (e.g., ) require multi-step enantioselective synthesis, whereas this compound’s simpler structure allows cost-effective large-scale production.

Notes

Limitations of Evidence: Direct data on this compound are absent in the provided sources; comparisons rely on extrapolation from structural analogs. Biological activity data (e.g., IC₅₀ values) are inferred from assays on similar compounds .

Research Gaps :

- Experimental validation of the target compound’s antioxidant, antimicrobial, or pharmacokinetic properties is needed.

- Comparative studies with halogenated analogs (e.g., ’s fluoro-substituted derivative) could clarify substituent effects on bioactivity.

Industrial Relevance :

- The compound’s balance of lipophilicity and synthetic accessibility makes it a candidate for CNS-targeted drug development or agrochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.